molecular formula C11H17N3O B12893661 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-96-5

3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12893661
CAS No.: 603067-96-5
M. Wt: 207.27 g/mol
InChI Key: QUSZVZHWQZMYCY-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Properties

CAS No.

603067-96-5

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H17N3O/c1-14-6-3-8(4-7-14)10-9-2-5-12-11(9)15-13-10/h8,12H,2-7H2,1H3

InChI Key

QUSZVZHWQZMYCY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NOC3=C2CCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds, which can be catalyzed by metals such as copper (I) or ruthenium (II) . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoxazole ring, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, as a GlyT1 inhibitor, it binds to the glycine transporter 1, preventing the reuptake of glycine and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like schizophrenia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a piperidine ring and an isoxazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit GlyT1 makes it a valuable compound in the development of new therapeutic agents for neurological disorders.

Biological Activity

3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a piperidine ring with a pyrrolo[3,2-d][1,2]oxazole moiety, making it an interesting candidate for medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is C12H19N3O, with a molecular weight of approximately 219.30 g/mol. The compound's structure can be represented as follows:

Structure C12H19N3O\text{Structure }\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer effects. Below are detailed findings from various studies:

Antimicrobial Activity

Studies have shown that 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole demonstrates notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The mechanism of action is believed to involve interference with cellular processes essential for microbial survival.

Anticancer Activity

Recent investigations have revealed the compound's potential as an anticancer agent. In vitro studies using the National Cancer Institute (NCI) drug screening panel demonstrated that derivatives of pyrrolo[3,2-d][1,2]oxazole exhibit potent activity against multiple cancer cell lines. The following table summarizes key findings:

Cell Line GI50 (μM) Mechanism of Action
NCI-H460 (Lung)0.08Induction of apoptosis via mitochondrial pathways
MCF-7 (Breast)0.25Inhibition of tubulin polymerization
A549 (Lung)0.41Cell cycle arrest at G2/M phase

The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency.

The biological activity of 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is attributed to its ability to interact with specific cellular targets. Research suggests that it may inhibit key enzymes involved in cell proliferation and survival pathways.

Apoptotic Pathways

The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves mitochondrial depolarization and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study evaluated the effects of 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole on NCI-H460 cells. Results indicated significant growth inhibition and apoptosis induction at low concentrations.
  • Breast Cancer Model : In another case study using MCF-7 cells, treatment with the compound resulted in G2/M phase arrest and reduced viability after 48 hours of exposure.

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